3-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate 3-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Brand Name: Vulcanchem
CAS No.: 767335-85-3
VCID: VC20182952
InChI: InChI=1S/C23H18ClN3O5/c1-31-19-11-9-18(10-12-19)26-21(28)22(29)27-25-14-15-3-2-4-20(13-15)32-23(30)16-5-7-17(24)8-6-16/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+
SMILES:
Molecular Formula: C23H18ClN3O5
Molecular Weight: 451.9 g/mol

3-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

CAS No.: 767335-85-3

Cat. No.: VC20182952

Molecular Formula: C23H18ClN3O5

Molecular Weight: 451.9 g/mol

* For research use only. Not for human or veterinary use.

3-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate - 767335-85-3

Specification

CAS No. 767335-85-3
Molecular Formula C23H18ClN3O5
Molecular Weight 451.9 g/mol
IUPAC Name [3-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
Standard InChI InChI=1S/C23H18ClN3O5/c1-31-19-11-9-18(10-12-19)26-21(28)22(29)27-25-14-15-3-2-4-20(13-15)32-23(30)16-5-7-17(24)8-6-16/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+
Standard InChI Key OZDYZAMWQGODBD-AFUMVMLFSA-N
Isomeric SMILES COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Introduction

3-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound belonging to the class of hydrazones. Its molecular formula is C23H18ClN3O5, and it has a molecular weight of approximately 451.87 g/mol . This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural features.

Synthesis and Preparation

The synthesis of 3-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Techniques like recrystallization or chromatography are often used for purification.

Biological Activities and Applications

Preliminary studies suggest that this compound exhibits significant biological activity, making it a candidate for further research in medicinal chemistry. Its potential applications include the development of new therapeutic agents, particularly in areas where hydrazone derivatives have shown promise.

Similar Compounds and Comparative Analysis

Several compounds share structural or functional similarities with 3-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate. Notable examples include:

Compound NameCAS NumberKey Features
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate769149-15-7Similar hydrazone structure; different ester group.
2-Methoxy-4-(2-((4-Methoxy-anilino)(oxo)acetyl)carbohydrazonoyl)-phenyl 4-chlorobenzoate597546-97-9Contains chlorobenzene; similar functional groups.

These compounds highlight the diversity within this chemical class and underscore the unique characteristics of 3-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator